Riboflavin 4',5'-diphosphate
Overview
Description
Riboflavin 4’,5’-diphosphate, also known as flavin mononucleotide (FMN), is a phosphorylated derivative of riboflavin (vitamin B2). It plays a crucial role in various biological processes, acting as a coenzyme for numerous oxidative enzymes. Riboflavin 4’,5’-diphosphate is essential for the metabolism of carbohydrates, fats, and proteins, and is involved in the electron transport chain, which is vital for cellular respiration and energy production .
Mechanism of Action
Target of Action
Riboflavin 4’,5’-diphosphate, also known as Vitamin B2, primarily targets flavoproteins in the human body . These flavoproteins play a crucial role in various biochemical pathways, including mitochondrial metabolism, riboflavin transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism .
Mode of Action
Riboflavin 4’,5’-diphosphate serves as a precursor to two essential cofactors: Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN) . The binding of FAD and/or FMN cofactors to flavoproteins is critical for regulating their assembly and activity . This interaction leads to changes in the structure and function of these proteins, thereby influencing various biochemical reactions.
Biochemical Pathways
Riboflavin 4’,5’-diphosphate is involved in numerous biochemical pathways. It plays a significant role in the purine biosynthesis pathway and the pentose phosphate pathway . The conversion steps from Inosine-5’-Monophosphate (IMP) to 2,5-Diamino-6-Ribosylamino-4(3H)-Pyrimidinone-5’-Phosphate (DARPP) are particularly crucial in riboflavin production . These pathways and their downstream effects are essential for the body’s energy metabolism and cellular respiration.
Pharmacokinetics
Riboflavin 4’,5’-diphosphate is water-soluble and is absorbed in the human gastrointestinal tract by specialized transport protein systems . Its absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability. The elimination half-life of riboflavin is approximately 66 to 84 minutes .
Result of Action
The action of Riboflavin 4’,5’-diphosphate results in the regulation of a diverse array of biochemical pathways. It plays a key role in energy metabolism, cellular respiration, and antibody production, as well as normal growth and development . It is also essential for the metabolism of other vitamins and nutrients, such as niacin, vitamin B6, and folate .
Action Environment
The action, efficacy, and stability of Riboflavin 4’,5’-diphosphate can be influenced by various environmental factors. For instance, the gut microbiome can synthesize vitamin B2, although its contributions are generally considered insufficient to meet dietary needs . Additionally, the efficiency of riboflavin production can be enhanced through fermentation using genetically modified microorganisms .
Biochemical Analysis
Biochemical Properties
Riboflavin 4’,5’-diphosphate plays a significant role in biochemical reactions, particularly as a coenzyme for many enzymes . It allows a large variety of different interactions with the enzyme itself and also with the substrate . Riboflavin 4’,5’-diphosphate is involved in redox reactions, dehydration, DNA repair, blue light sensing, and circadian timekeeping .
Cellular Effects
Riboflavin 4’,5’-diphosphate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is involved in a wide variety of redox processes, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of Riboflavin 4’,5’-diphosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a coenzyme for many enzymes, facilitating a variety of biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that Riboflavin 4’,5’-diphosphate is involved in many indispensable oxidation and reduction enzymes classified as flavoproteins .
Dosage Effects in Animal Models
Given its crucial role in various biochemical reactions, it is likely that dosage variations would significantly impact these processes .
Metabolic Pathways
Riboflavin 4’,5’-diphosphate is involved in the metabolic pathways of many organisms. It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels . It is biosynthesized from GTP and ribulose 5-phosphate .
Transport and Distribution
The transport and distribution of Riboflavin 4’,5’-diphosphate within cells and tissues are critical for its function. It is likely to interact with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Riboflavin 4’,5’-diphosphate is crucial for its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Riboflavin 4’,5’-diphosphate can be synthesized through the phosphorylation of riboflavin. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled conditions. The reaction is carried out in anhydrous solvents like pyridine or dimethylformamide (DMF) to ensure the efficient formation of the diphosphate ester .
Industrial Production Methods: Industrial production of riboflavin 4’,5’-diphosphate is primarily achieved through microbial fermentation. Strains of bacteria such as Bacillus subtilis and fungi like Ashbya gossypii are genetically engineered to overproduce riboflavin, which is then phosphorylated to form riboflavin 4’,5’-diphosphate. This method is preferred due to its cost-effectiveness and sustainability compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Riboflavin 4’,5’-diphosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It acts as a coenzyme in redox reactions, facilitating the transfer of electrons in metabolic pathways.
Hydrolysis: The compound can be hydrolyzed to riboflavin and inorganic phosphate under acidic or enzymatic conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include NADH, NADPH, and various oxidases and reductases.
Hydrolysis: Acidic conditions (pH < 2) or specific phosphatases are used to catalyze the hydrolysis reaction.
Major Products Formed:
Oxidation-Reduction: The major products are reduced or oxidized forms of substrates involved in metabolic pathways.
Hydrolysis: The primary products are riboflavin and inorganic phosphate.
Scientific Research Applications
Riboflavin 4’,5’-diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a coenzyme in various enzymatic assays to study redox reactions and enzyme kinetics.
Biology: The compound is essential for studying cellular respiration and energy production in cells.
Medicine: Riboflavin 4’,5’-diphosphate is used in the treatment of riboflavin deficiency and related disorders.
Comparison with Similar Compounds
Riboflavin (Vitamin B2): The parent compound of riboflavin 4’,5’-diphosphate, involved in similar metabolic processes.
Flavin Adenine Dinucleotide (FAD): Another phosphorylated derivative of riboflavin, which acts as a coenzyme in redox reactions.
Flavin Mononucleotide (FMN): A monophosphate derivative of riboflavin, similar in function to riboflavin 4’,5’-diphosphate.
Uniqueness: Riboflavin 4’,5’-diphosphate is unique due to its dual phosphate groups, which enhance its binding affinity to enzymes and its stability in various biochemical reactions. This makes it a more efficient coenzyme compared to its monophosphate counterpart .
Properties
IUPAC Name |
[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROVZJTZFFUDOZ-SCRDCRAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86108-25-0 | |
Record name | Riboflavin 4',5'-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIBOFLAVIN 4',5'-DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I85AB6YHA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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